Cas no 136366-43-3 (4-Ethoxy-3-nitrobenzonitrile)

4-Ethoxy-3-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring an ethoxy and nitro functional group at the 4- and 3-positions, respectively. This structurally distinct molecule serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its high purity and stability make it suitable for precise applications in fine chemical manufacturing. The compound’s well-defined structure allows for predictable reactivity, facilitating its use in multi-step synthetic routes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Ethoxy-3-nitrobenzonitrile structure
4-Ethoxy-3-nitrobenzonitrile structure
Product name:4-Ethoxy-3-nitrobenzonitrile
CAS No:136366-43-3
MF:C9H8N2O3
Molecular Weight:192.1714220047
MDL:MFCD13704359
CID:4697194

4-Ethoxy-3-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-ethoxy-3-nitrobenzonitrile
    • Benzonitrile, 4-ethoxy-3-nitro-
    • 4-Ethoxy-3-nitro-benzonitrile
    • T3430
    • BB 0244149
    • 4-Ethoxy-3-nitrobenzonitrile
    • MDL: MFCD13704359
    • インチ: 1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3
    • InChIKey: XDCQTSACCVHBIC-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(C#N)=CC=1[N+](=O)[O-]

計算された属性

  • 精确分子量: 192.053
  • 同位素质量: 192.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.8
  • XLogP3: 2.2

4-Ethoxy-3-nitrobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E128230-250mg
4-Ethoxy-3-nitrobenzonitrile
136366-43-3
250mg
$ 185.00 2022-06-05
abcr
AB413798-500 mg
4-Ethoxy-3-nitrobenzonitrile
136366-43-3
500 mg
€205.60 2023-07-19
A2B Chem LLC
AI32610-500mg
4-Ethoxy-3-nitrobenzonitrile
136366-43-3 >95%
500mg
$412.00 2024-04-20
TRC
E128230-500mg
4-Ethoxy-3-nitrobenzonitrile
136366-43-3
500mg
$ 300.00 2022-06-05
abcr
AB413798-1g
4-Ethoxy-3-nitrobenzonitrile; .
136366-43-3
1g
€237.00 2025-02-13
Ambeed
A437594-1g
4-Ethoxy-3-nitrobenzonitrile
136366-43-3 97%
1g
$178.0 2024-04-24
TRC
E128230-1000mg
4-Ethoxy-3-nitrobenzonitrile
136366-43-3
1g
$ 480.00 2022-06-05
abcr
AB413798-1 g
4-Ethoxy-3-nitrobenzonitrile
136366-43-3
1 g
€239.00 2023-07-19
abcr
AB413798-500mg
4-Ethoxy-3-nitrobenzonitrile; .
136366-43-3
500mg
€205.00 2025-02-13
A2B Chem LLC
AI32610-1g
4-Ethoxy-3-nitrobenzonitrile
136366-43-3 >95%
1g
$439.00 2024-04-20

4-Ethoxy-3-nitrobenzonitrile 関連文献

4-Ethoxy-3-nitrobenzonitrileに関する追加情報

4-Ethoxy-3-nitrobenzonitrile: A Comprehensive Overview

4-Ethoxy-3-nitrobenzonitrile (CAS No. 136366-43-3) is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, material science, and synthetic chemistry. In this article, we delve into the properties, synthesis, and recent advancements related to 4-Ethoxy-3-nitrobenzonitrile, providing a detailed and up-to-date analysis.

The molecular structure of 4-Ethoxy-3-nitrobenzonitrile consists of a benzene ring substituted with three functional groups: an ethoxy group (-OCH2CH3) at the para position, a nitro group (-NO2) at the meta position, and a cyano group (-CN) at the ortho position. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical transformations. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its functional groups can be manipulated to yield compounds with potential therapeutic applications.

One of the most notable aspects of 4-Ethoxy-3-nitrobenzonitrile is its reactivity under different reaction conditions. For instance, the nitro group can be reduced to an amino group (-NH2), which is a common strategy in medicinal chemistry for enhancing bioavailability and improving pharmacokinetic profiles. Similarly, the cyano group can undergo nucleophilic substitution or addition reactions, enabling the construction of diverse molecular frameworks. These properties have been exploited in recent research to develop novel materials with tailored electronic properties for applications in organic electronics.

The synthesis of 4-Ethoxy-3-nitrobenzonitrile typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the nitration of 4-ethoxybenzonitrile followed by purification to isolate the desired product. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. Such innovations are critical for scaling up production to meet growing demand in both academic and industrial settings.

From an application standpoint, 4-Ethoxy-3-nitrobenzonitrile has found utility in several domains. In medicinal chemistry, it serves as a building block for designing inhibitors targeting various disease pathways, including cancer and neurodegenerative disorders. Its ability to modulate enzyme activity makes it a promising candidate for drug development programs. Additionally, in material science, this compound has been used as a precursor for synthesizing advanced polymers and nanoparticles with unique optical and electronic properties.

Recent research has also explored the environmental fate and toxicity of 4-Ethoxy-3-nitrobenzonitrile, addressing concerns related to its use in industrial processes. Studies indicate that under aerobic conditions, the compound undergoes biodegradation through microbial action, reducing its persistence in aquatic environments. However, further investigations are needed to fully understand its long-term ecological impact and ensure sustainable practices during its production and application.

In conclusion, 4-Ethoxy-3-nitrobenzonitrile (CAS No. 136366-43-3) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure enables a wide range of chemical transformations, making it an essential tool in modern synthetic chemistry. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.

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